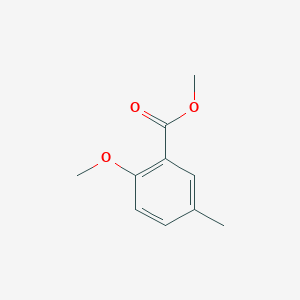

Methyl 2-methoxy-5-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxy-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-5-9(12-2)8(6-7)10(11)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIFAUHCKFFZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437143 | |

| Record name | Methyl 2-methoxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63113-79-1 | |

| Record name | Methyl 2-methoxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methoxy-5-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of Methyl 2 Methoxy 5 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H-NMR) Chemical Shift Analysis for Aromatic and Aliphatic Protons

Proton NMR (¹H-NMR) spectroscopy of methyl 2-methoxy-5-methylbenzoate reveals distinct signals for its aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons, being part of the benzene (B151609) ring, typically resonate at lower field (higher ppm values) compared to the aliphatic protons of the methyl and methoxy (B1213986) groups.

The ¹H-NMR spectrum shows a singlet for the methyl group attached to the aromatic ring, another singlet for the protons of the methoxy group, and a third singlet for the methyl ester group. The aromatic protons exhibit a more complex splitting pattern due to their coupling with each other.

Below is a data table summarizing the ¹H-NMR chemical shifts for this compound.

Table 1: ¹H-NMR Chemical Shifts of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-CH₃ | 2.33 | s |

| OCH₃ (methoxy) | 3.87 | s |

| OCH₃ (ester) | 3.91 | s |

| Aromatic H | 6.96 - 7.00 | m |

| Aromatic H | 7.47 | dt |

| Aromatic H | 7.80 | dd |

s = singlet, m = multiplet, dt = doublet of triplets, dd = doublet of doublets Data sourced from publicly available spectral databases.

Carbon-13 NMR (¹³C-NMR) Analysis for Carbon Framework Confirmation

Carbon-13 NMR (¹³C-NMR) spectroscopy provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum, confirming the carbon framework.

The spectrum will show signals for the methyl carbon of the toluene (B28343) moiety, the methoxy carbon, the ester methyl carbon, the carbonyl carbon of the ester, and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring.

Table 2: ¹³C-NMR Chemical Shifts of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ar-CH₃ | 21.6 |

| OCH₃ (ester) | 52.2 |

| OCH₃ (methoxy) | 55.8 |

| Aromatic C | 122.3 |

| Aromatic C | 128.0 |

| Aromatic C | 129.8 |

| Aromatic C | 132.1 |

| Aromatic C | 132.4 |

| Aromatic C | 135.7 |

| C=O (ester) | 165.5 |

Data sourced from publicly available spectral databases and may show slight variations depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms in the molecule. youtube.comsdsu.edu These experiments provide correlation maps that reveal which nuclei are coupled to each other.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, COSY would help to confirm the coupling between the aromatic protons.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. libretexts.org It is a powerful tool for assigning the signals in both the ¹H and ¹³C NMR spectra. For instance, it would definitively link the proton signal of the Ar-CH₃ group to its corresponding carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, an HMBC spectrum would show a correlation between the protons of the ester's methyl group and the carbonyl carbon, as well as with the aromatic carbon to which the ester group is attached.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org

Electron Ionization (EI) Mass Spectrometry for Characteristic Fragment Ions

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, and several fragment ion peaks. The fragmentation pattern is characteristic of the compound's structure.

For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (180.20 g/mol). nih.gov Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org The presence of the methoxy and methyl groups on the aromatic ring will also influence the fragmentation, leading to characteristic peaks.

Table 3: Characteristic Fragment Ions in EI-MS of this compound

| m/z | Possible Fragment Ion |

| 180 | [M]⁺ (Molecular Ion) |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

This table represents predicted major fragments based on typical ester fragmentation patterns. Actual spectra may show additional fragments.

Electrospray Ionization (ESI) and Other Soft Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and less volatile compounds. Unlike EI, ESI typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) with minimal fragmentation. This makes it an excellent method for accurately determining the molecular weight of the compound.

For this compound, an ESI mass spectrum would be expected to show a prominent peak at m/z corresponding to [C₁₀H₁₂O₃ + H]⁺ or other adducts, providing clear confirmation of its molecular mass.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. In a typical experiment, the parent molecule, this compound (m/z 180.20), is first ionized to form the molecular ion [M]•+. This ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The fragmentation pattern is diagnostic of the molecule's structure.

The fragmentation of methyl benzoates is often characterized by specific losses related to the ester and methoxy groups. nih.govlibretexts.org For this compound, the initial fragmentation would likely involve the loss of the methoxy radical (•OCH₃) from the ester group, a common pathway for methyl esters, leading to the formation of an acylium ion. docbrown.info Another expected fragmentation is the loss of formaldehyde (B43269) (CH₂O) from the ortho-methoxy group, a characteristic rearrangement for ortho-substituted methoxyaromatics. nih.gov

A plausible fragmentation pathway can be proposed based on established fragmentation rules for similar compounds. researchgate.netresearchgate.net The primary fragments would provide clear evidence for the connectivity of the ester, methoxy, and methyl groups on the benzene ring.

Table 1: Plausible MS/MS Fragmentation of this compound

| m/z (Daltons) | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 180 | [C₁₀H₁₂O₃]•⁺ | Molecular Ion |

| 149 | [C₉H₉O₂]⁺ | Loss of methoxy radical (•OCH₃) from the ester |

| 121 | [C₈H₉O]⁺ | Loss of carbon monoxide (CO) from the [M-OCH₃]⁺ ion |

| 105 | [C₇H₅O]⁺ | Loss of a methyl radical (•CH₃) followed by CO |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing definitive information about the functional groups present. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of chemical bonds.

Fourier-Transform Infrared (FTIR) spectroscopy is the standard method for acquiring an infrared spectrum, offering high resolution and signal-to-noise ratio. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features: the ester, the aromatic ring, and the ether linkage.

The most prominent peak would be the C=O stretch of the ester group, typically appearing in the 1730-1715 cm⁻¹ region. researchgate.net The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-O stretches from the ester and the methoxy ether group would appear in the fingerprint region, between 1300 and 1000 cm⁻¹. nist.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2995-2850 | C-H Stretch | Aliphatic (Methyl groups) |

| 1725-1715 | C=O Stretch | Ester (Carbonyl) |

| 1600, 1580, 1480 | C=C Stretch | Aromatic Ring |

| 1280-1240 | C-O Stretch (Asymmetric) | Aryl Ether & Ester |

| 1150-1050 | C-O Stretch (Symmetric) | Aryl Ether & Ester |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy Applications

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the direct analysis of solid or liquid samples with minimal preparation. Instead of passing through the sample, the IR beam is directed into a crystal of high refractive index (e.g., diamond or germanium). The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal.

For this compound, which can be a solid or liquid, ATR-IR is an ideal method for rapid and reproducible analysis. sigmaaldrich.com It provides a spectrum that is qualitatively very similar to a traditional transmission spectrum, revealing the same key functional group absorptions. This technique is particularly valuable for quality control or reaction monitoring where sample throughput is important. The resulting spectrum would confirm the presence of the ester and methoxy functional groups as detailed in the FTIR analysis section. spectrabase.com

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state.

Single crystal X-ray diffraction is the definitive method for determining the precise molecular geometry, including bond lengths, bond angles, and torsional angles. nih.gov For a crystal of this compound, this technique would provide the exact coordinates of each atom in the crystal lattice.

This analysis reveals how individual molecules pack together to form the bulk solid. Key parameters obtained include the dimensions of the unit cell (the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal. While a specific crystallographic study for this compound is not publicly available, analysis of similar structures like Methyl 2-[(2-methylphenoxy)methyl]benzoate shows how the phenyl rings and substituent groups orient themselves to achieve a stable packing arrangement. researchgate.net

The data from X-ray diffraction allows for a detailed analysis of the non-covalent interactions that govern the crystal's structure and properties. Although this compound lacks strong hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O hydrogen bonds, where a hydrogen atom on a methyl group or the aromatic ring interacts with an oxygen atom (from either the carbonyl or methoxy group) of a neighboring molecule. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 2-methoxybenzoate |

| Methyl benzoate (B1203000) |

| Methyl 2-hydroxybenzoate |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

The purity and isomeric composition of this compound are critical parameters that define its suitability for various research and synthetic applications. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation and sensitive detection. Methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), provide robust platforms for quantitative purity determination, analysis of closely related isomers, and the detection of trace-level impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common mode employed for this analysis.

The method's effectiveness relies on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. A typical analysis involves dissolving the sample in a suitable organic solvent and injecting it into the HPLC system. The separation is achieved using an isocratic or gradient elution with a mobile phase, commonly a mixture of methanol (B129727) or acetonitrile (B52724) and water, sometimes with a pH modifier like phosphoric acid to ensure the reproducibility of retention times. shimadzu.com Detection is typically performed using a UV detector, as the aromatic ring in this compound provides strong chromophores. The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using certified reference standards. nih.gov Patent literature for related compounds demonstrates the use of HPLC with a mobile phase of methanol and water for purity determination, achieving results greater than 99.5%. google.com

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Sample Diluent | Mobile Phase |

This table represents a typical set of starting conditions for the HPLC analysis of this compound, which may require further optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Regioisomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and is particularly well-suited for separating and identifying regioisomers of substituted benzoates. nih.govekb.eg Regioisomers of this compound, such as Methyl 2-methoxy-3-methylbenzoate or Methyl 2-methoxy-6-methylbenzoate, often possess very similar physical properties, making their separation by other means challenging.

In GC-MS analysis, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compounds' boiling points and their interactions with the column's stationary phase. Research on similar regioisomeric methoxy-substituted benzoates shows that capillary GC columns, such as those with a 5% phenyl-polysiloxane stationary phase (e.g., Rtx-5), provide excellent resolution. researchgate.net The elution order is often related to the boiling point and molecular linearity; for instance, ortho-isomers tend to elute before meta- and para-isomers. nih.gov

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation patterns are highly specific and act as a "molecular fingerprint," allowing for unambiguous identification. The mass spectra of regioisomers can exhibit subtle but significant differences. For example, ortho-substituted isomers of methoxy-benzoyl compounds may show unique fragment ions, such as an [M-17]⁺ peak resulting from the loss of a hydroxyl radical, which is not observed in the meta and para isomers. nih.gov This allows for the confident identification of each specific regioisomer present in a mixture.

| Regioisomer | Plausible Retention Time (min) | Key Mass Fragments (m/z) |

| Methyl 2-methoxy-6-methylbenzoate | 10.2 | 180 (M⁺), 149, 121, 91 |

| This compound | 10.8 | 180 (M⁺), 149, 121, 105 |

| Methyl 2-methoxy-4-methylbenzoate | 10.9 | 180 (M⁺), 149, 121, 105 |

| Methyl 2-methoxy-3-methylbenzoate | 11.1 | 180 (M⁺), 149, 121, 91 |

This table presents hypothetical yet representative GC-MS data based on established principles for separating regioisomers of methyl methoxybenzoates. Actual retention times are dependent on the specific instrument and conditions. researchgate.netnih.gov

HPLC-MS/MS for Trace Impurity Profiling

For the detection and quantification of impurities at trace levels, the coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides unparalleled sensitivity and selectivity. lcms.cz This is especially critical in fields like pharmaceutical development, where even minute quantities of certain impurities can be of concern. uu.nl The technique allows for the establishment of a detailed impurity profile, identifying byproducts from the synthesis or degradation products that may be present in the final compound.

The HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer. In tandem MS, a specific precursor ion (e.g., the molecular ion [M+H]⁺ of a suspected impurity) is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in a second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), is highly specific and significantly reduces chemical noise, enabling the detection of analytes at parts-per-million (ppm) or even lower concentrations. rsc.org

For this compound, this technique could be used to search for trace amounts of starting materials (e.g., 2-hydroxy-5-methylbenzoic acid), related isomers, or potential byproducts such as compounds with incomplete methylation or hydrolysis of the ester group.

| Potential Impurity | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Transition |

| 2-Hydroxy-5-methylbenzoic acid | 153.05 ([M+H]⁺) | 135.04 | Loss of H₂O |

| Methyl 2-hydroxy-5-methylbenzoate | 167.06 ([M+H]⁺) | 135.04 | Loss of Methanol (CH₃OH) |

| 2-Methoxy-5-methylbenzoic acid | 167.06 ([M+H]⁺) | 149.05 | Loss of H₂O |

This table provides a hypothetical illustration of HPLC-MS/MS analysis for potential trace impurities in this compound. The precursor and product ions are based on the chemical structures and common fragmentation pathways.

Computational Chemistry and Theoretical Investigations of Methyl 2 Methoxy 5 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing a comprehensive picture of its electronic structure.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for its balance of accuracy and computational cost. The primary application in this context is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. This process determines the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

For Methyl 2-methoxy-5-methylbenzoate, a DFT calculation, typically using a basis set such as 6-311++G(d,p), would yield its ground-state energy and the exact coordinates of its most stable isomer. However, specific peer-reviewed studies detailing these optimized geometrical parameters for this compound are not readily found in the existing literature.

HOMO-LUMO Energy Gap Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Two of the most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

Analysis of the HOMO-LUMO gap for this compound would reveal its electronic excitability and its tendency to donate or accept electrons. While the synthesis of this compound has been reported, a detailed theoretical analysis of its frontier molecular orbitals and the corresponding energy gap is not present in the available scientific literature. psu.edu

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red areas signify negative potential (electron-rich), often associated with lone pairs and prime sites for electrophilic attack. Blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack.

An MEP map of this compound would highlight the electron-rich oxygen atoms of the methoxy (B1213986) and ester groups as potential sites for interaction with electrophiles, and electron-deficient regions on the aromatic ring or carbonyl carbon. Such a map would be invaluable for predicting its reactivity in various chemical reactions. Specific MEP analysis for this compound has not been published in the reviewed literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can predict spectroscopic data with remarkable accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can aid in the interpretation of experimental spectra. By comparing calculated spectra with experimental data, researchers can confirm the structure and purity of a synthesized compound.

While experimental ¹H NMR data has been used to verify the synthesis of related structures, a comprehensive computational study predicting the full ¹H and ¹³C NMR spectra or the IR vibrational frequencies for this compound is not documented in available research. psu.edu

Dipole Moment and Mulliken Charge Calculations

A theoretical calculation would provide the magnitude and direction of the dipole moment for this compound, as well as the partial charge on each of its atoms. This information is crucial for understanding its physical properties, yet specific calculated values for this compound are not found in published literature.

Molecular Docking and Dynamics Simulations for Biological Interactions

Beyond its intrinsic chemical properties, computational methods can predict how a molecule might interact with biological targets, a key step in drug discovery and toxicology.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most often used to predict the binding of a small molecule ligand to a protein receptor. The results are ranked using a scoring function to estimate the binding affinity.

Molecular dynamics (MD) simulations provide a more dynamic view, simulating the movement of atoms and molecules over time. An MD simulation of a ligand-protein complex can reveal the stability of the docked pose, the nature of the intermolecular interactions (like hydrogen bonds), and conformational changes that may occur upon binding.

While the synthesis of this compound is known, its potential biological activity has not been a significant focus of published research. As such, there are no available molecular docking or molecular dynamics simulation studies featuring this compound in the scientific literature. Such studies would be a necessary step to explore any potential therapeutic applications.

Prediction of Binding Modes and Affinities with Biological Targets

Computational docking and molecular dynamics simulations are powerful tools for predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. This process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein. The software then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a binding energy or a dissociation constant (Kd).

For instance, studies on other methyl benzoate (B1203000) derivatives have successfully employed these techniques to understand their interactions with proteins like bovine serum albumin (BSA). nih.gov These studies reveal that such molecules can form stable complexes with proteins, often with a 1:1 stoichiometry, and the binding constants are typically in the order of 104 M-1. nih.gov The binding is often driven by the formation of a stable complex in both the ground and excited states. nih.gov While no specific studies on this compound were found, it is conceivable that it would also bind to transport proteins like BSA, with the methoxy and methyl groups influencing the specific orientation and strength of the interaction within the protein's binding pocket.

Analysis of Key Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Ligand-Receptor Complexes

The stability of a ligand-receptor complex is determined by a variety of non-covalent interactions. For this compound, these would include:

Hydrogen Bonding: The methoxy and ester groups contain oxygen atoms that can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups (like -OH or -NH) on the amino acid residues of a protein.

π-π Stacking: The aromatic benzene (B151609) ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding site.

Spectroscopic techniques, in conjunction with computational modeling, can elucidate these interactions. For example, fluorescence quenching experiments with bovine serum albumin and other methyl benzoate derivatives have shown that the tryptophan residues of the protein are often involved in the binding process, suggesting the importance of interactions within the hydrophobic clefts of the protein. nih.gov The thermodynamic parameters (ΔH, ΔS, and ΔG) derived from such studies can confirm the predominance of specific interactions, such as hydrogen bonding. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies.

Computed Gibbs Free Energy Profiles for Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to calculate the Gibbs free energy profiles of reaction mechanisms. researchgate.net These profiles map the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. For example, in the synthesis of methyl benzoate derivatives, DFT calculations can be used to investigate the dehydrogenation of an alcohol to an aldehyde, followed by coupling with methanol (B129727). researchgate.net

While a specific Gibbs free energy profile for a reaction involving this compound was not found, computational studies on similar reactions, like the thermal decomposition of allyl methyl ether, demonstrate the utility of these methods. researchgate.net Such studies use methods like M06-2X/6-311+G(d,p) to optimize structures and calculate frequencies at various temperatures, allowing for the calculation of rate constants using classical transition state theory. researchgate.net These theoretical calculations often show good agreement with experimental values. researchgate.net

Theoretical Prediction of Regioselectivity in Electrophilic Aromatic Substitutions

The substituents on a benzene ring direct incoming electrophiles to specific positions (ortho, meta, or para). The methoxy group (-OCH3) is an activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The methyl group (-CH3) is also an activating group and an ortho-, para-director, donating electron density through an inductive effect.

In this compound, the directing effects of both the methoxy and methyl groups must be considered. The methoxy group at position 2 will strongly direct incoming electrophiles to the para position (position 5, which is already occupied by the methyl group) and the ortho position (position 3). The methyl group at position 5 will direct to the ortho positions (positions 4 and 6).

Computational methods, such as calculating the electrostatic potential map or analyzing the frontier molecular orbitals (HOMO and LUMO), can provide a quantitative prediction of the most likely sites for electrophilic attack. The regions of the molecule with the highest negative electrostatic potential are the most susceptible to attack by an electrophile. Machine learning models, such as RegioML, are also being developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. chemrxiv.org These models often use quantum mechanically calculated atomic charges to make their predictions. chemrxiv.org

For this compound, a qualitative analysis suggests that positions 3, 4, and 6 are the most likely sites for electrophilic substitution. The strong activating and directing effect of the methoxy group would likely favor substitution at position 3. However, steric hindrance from the adjacent ester group could play a role. A precise prediction would require detailed computational analysis.

In Silico ADME/Tox Predictions (Conceptual Framework)

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of a compound. ri.senih.gov This computational screening helps to identify and filter out compounds with unfavorable pharmacokinetic or toxicological profiles, saving time and resources in the drug development process. ri.se

The general framework for in silico ADME/Tox prediction involves using the chemical structure of a compound to predict its properties based on established models. These models are often built using large datasets of experimentally determined properties and employ various computational techniques, including quantitative structure-activity relationship (QSAR) models, machine learning, and artificial intelligence. ri.se

For this compound, a conceptual in silico ADME/Tox assessment would involve predicting properties such as:

Absorption: Prediction of oral bioavailability, intestinal absorption, and permeability across biological membranes like the Caco-2 cell line model. nih.gov

Distribution: Prediction of plasma protein binding and the volume of distribution (Vd). mdpi.com

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the likely routes of elimination from the body.

Toxicity: Prediction of potential toxicities such as mutagenicity (e.g., using an Ames test model), carcinogenicity, and cardiotoxicity. bmdrc.org

Various software platforms and web servers are available for these predictions. mdpi.com While a specific ADME/Tox profile for this compound is not provided in the search results, the conceptual framework allows for a systematic evaluation of its drug-like properties. For example, a study on benzimidazole (B57391) derivatives used in silico tools to predict their solubility, potential for binding to plasma proteins, and anticancer activity. mdpi.com

Biological Activity and Pharmacological Relevance of Methyl 2 Methoxy 5 Methylbenzoate and Its Analogues

Investigations into Antimicrobial Properties

The antimicrobial potential of compounds structurally similar to Methyl 2-methoxy-5-methylbenzoate has been an area of active research. These investigations have primarily focused on their effects against various bacterial and fungal pathogens.

Derivatives of lichexanthone (B95002), a naturally occurring xanthone (B1684191) with a methoxy (B1213986) group, have demonstrated notable activity against Gram-positive bacteria. Lichexanthone itself shows a strong antibacterial effect against Bacillus subtilis and inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org Further research into synthetic ω-aminoalkoxylxanthone derivatives of lichexanthone revealed selective and significant activity against Staphylococcus aureus, including multidrug-resistant strains, with some compounds showing minimum inhibitory concentrations (MICs) as low as 4 µg/mL. scielo.briaea.org

Similarly, novel hybrid derivatives combining lichexanthone and a benzopyran group have been synthesized and tested against a panel of Gram-positive bacteria, showing activity against Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium. researchgate.net The antimicrobial activity of various benzimidazole (B57391) and benzoxazole (B165842) derivatives, which share structural motifs with the target compound, has also been documented. For instance, certain 5-methoxy-2-(substituted-1H-benzimidazol-2-yl)-phenols and their metal complexes have shown selective activity against Gram-positive bacteria like S. aureus and E. faecalis. imist.ma The introduction of chloro, bromo, and nitro groups into these structures was found to enhance their antimicrobial efficacy. imist.ma

In a different study, compounds designed to inhibit bacterial RNA polymerase interactions with sigma factors were synthesized. One such compound, with a dichlorobenzene moiety, demonstrated significant activity against a range of Gram-positive pathogens, including Streptococcus pneumoniae, Streptococcus pyogenes, and Streptococcus agalactiae. nih.gov

Table 1: Antimicrobial Activity of Selected Analogues against Gram-Positive Bacteria

| Compound/Derivative | Test Organism | Activity (MIC) | Reference |

| Lichexanthone | Bacillus subtilis | Strong antibacterial effect | wikipedia.org |

| Lichexanthone | Methicillin-resistant Staphylococcus aureus | Inhibitory | wikipedia.org |

| ω-Aminoalkoxylxanthone derivatives | Multidrug-resistant Staphylococcus aureus | 4 µg/mL | scielo.briaea.org |

| Hybrid lichexantone-THC derivatives | Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium | Active | researchgate.net |

| 5-Methoxy-2-(substituted-1H-benzimidazol-2-yl)-phenols | Staphylococcus aureus, Enterococcus faecalis | Active | imist.ma |

| Dichlorobenzene derivative | Streptococcus pneumoniae, Streptococcus pyogenes, Streptococcus agalactiae | Significant activity | nih.gov |

The concept of using non-antifungal compounds to enhance the efficacy of existing antifungal drugs is a promising strategy to combat drug resistance. Research in this area has explored the synergistic potential of various molecules, some of which are structurally related to this compound.

For instance, a study on cyclized chalcone (B49325) derivatives demonstrated synergistic and additive interactions when combined with fluconazole (B54011) against different Candida isolates. rsc.org These compounds were found to decrease ergosterol (B1671047) biosynthesis and down-regulate the ERG11 gene, a key mechanism in azole resistance. rsc.org Another study highlighted the synergistic antifungal activity between the immunosuppressant drug cyclosporine A and the antifungal voriconazole (B182144) when co-encapsulated in polymeric nanoparticles, showing a fourfold stronger effect against Candida albicans compared to the free drugs. nih.gov

The combination of plant extracts containing magnolol (B1675913) and eugenol (B1671780) has also been shown to exhibit synergistic antifungal activity against C. albicans. woodj.org Furthermore, the synthesis of 2-methoxy-5-methyl-3-styryl-1,4-benzoquinone, an analogue of the antifungal compound coruscanone A, was undertaken for structure-activity relationship studies, suggesting the relevance of the methoxy-methyl-benzoquinone scaffold in antifungal activity. nih.gov

While direct evidence for this compound is not available, these studies on related structures suggest that it could potentially serve as a scaffold for developing agents that act synergistically with conventional antifungal drugs.

Enzyme Inhibition Studies

The ability of small molecules to inhibit specific enzymes is a cornerstone of drug discovery. Research on analogues of this compound has revealed inhibitory activity against a variety of enzymes.

Studies on related compounds have identified several potential enzyme targets. For example, extracts from lichens belonging to the Graphidaceae family, which are known to produce xanthones like lichexanthone, have shown inhibitory activity against xanthine oxidase . nih.gov Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for gout. nih.gov

Another identified target is tyrosinase . A study on 5-methoxy-2-mercaptobenzimidazole (B30804) demonstrated significant inhibition of this enzyme, which is involved in melanin (B1238610) biosynthesis. nih.gov Furthermore, some methylxanthines have been shown to inhibit peroxidase activity. biotechrep.ir

In the context of bacterial enzymes, a novel class of compounds has been developed to inhibit the interaction between bacterial RNA polymerase and sigma factors, a crucial step in bacterial transcription. nih.gov For mycobacteria, the filamentous temperature-sensitive Z (FtsZ) protein, which is involved in cell division, has been identified as a target for some 2,5-disubstituted benzimidazole derivatives. nih.gov

The mechanisms by which these analogues inhibit their target enzymes vary. For the 5-methoxy-2-mercaptobenzimidazole inhibitor of tyrosinase, kinetic studies revealed a reversible and competitive mode of inhibition. nih.gov Molecular docking studies suggested that the inhibitor binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions with specific amino acid residues. nih.gov

In the case of the 2,5-disubstituted benzimidazoles that inhibit M. tuberculosis, docking studies indicated that these compounds bind with high affinity to an interdomain cleft of the FtsZ protein, which is critical for its polymerization and function in cell division. nih.gov

For the inhibitors of bacterial RNA polymerase, it is proposed that the benzoic acid moiety of the inhibitor interacts with key arginine residues in the β' subunit of the polymerase, thereby disrupting its interaction with the sigma factor. nih.gov The introduction of electron-withdrawing groups on the benzoic acid ring was found to enhance the inhibitory activity, likely by increasing the acidity and strengthening the interaction with the target residues. nih.gov

Table 2: Enzyme Inhibition by Analogues of this compound

| Analogue Class | Enzyme Target | Mechanism of Inhibition | Reference |

| Lichen extracts (containing xanthones) | Xanthine Oxidase | Not specified | nih.gov |

| 5-Methoxy-2-mercaptobenzimidazole | Tyrosinase | Reversible, competitive | nih.gov |

| Methylxanthines | Peroxidase | Un-competitive | biotechrep.ir |

| Dichlorobenzene derivatives | Bacterial RNA Polymerase | Disruption of protein-protein interaction | nih.gov |

| 2,5-Disubstituted benzimidazoles | Mycobacterial FtsZ protein | Inhibition of protein polymerization | nih.gov |

Modulation of Cellular Receptors and Signaling Pathways

Information regarding the direct modulation of cellular receptors and signaling pathways by this compound is not currently available in the scientific literature. However, a study on Acibenzolar-S-methyl, a salicylic (B10762653) acid analogue, provides some intriguing, albeit indirect, insights. Salicylic acid shares a foundational benzoic acid structure with the target compound. This study demonstrated that Acibenzolar-S-methyl can inhibit the MEK1/2 signaling pathway in SH-SY5Y neuroblastoma cells. researchgate.net The MEK1/2 pathway is a critical component of the broader MAPK/ERK signaling cascade, which is frequently dysregulated in cancer and plays a key role in cell proliferation and survival. The inhibition of this pathway by Acibenzolar-S-methyl led to a reduction in cell viability and an increase in markers of apoptosis. researchgate.net

While these findings are for a related but distinct molecule, they suggest that benzoate (B1203000) derivatives could potentially interact with and modulate critical cellular signaling pathways. Further research is necessary to determine if this compound or its closer analogues possess similar activities.

Interaction with Neurological Targets (e.g., 5-HT₃, D₂ receptors for certain derivatives)

Certain analogues of methoxy-substituted aromatic compounds have been investigated for their affinity and activity at crucial neurological receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. These receptors are pivotal in regulating mood, cognition, and motor functions, and are key targets for treating neuropsychiatric disorders.

Several structural analogues of 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin (5-OMe-BPAT), which contains a methoxy group, have been synthesized and evaluated for their binding to dopamine D₂A, D₃, and serotonin 5-HT₁A receptors. nih.gov Structure-affinity relationship studies have shown that the aromatic ring of the benzamide (B126) moiety is crucial for high affinity to all three receptor subtypes. nih.gov It is suggested that these compounds may interact with D₂ and D₃ receptors through hydrogen bond formation via their carbonyl group. nih.gov The impact of modifications on the 5-HT₁A receptor affinity was less significant, indicating that the benzamidoethyl side-chain likely enhances affinity through hydrophobic interactions. nih.gov

Furthermore, a series of N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins have demonstrated antagonist or inverse agonist activity at dopamine D₂A receptors. nih.gov Specifically, (R)-2-[(Benzyl)propylamino]-5-methoxytetralin was identified as a potent inverse agonist at these receptors. nih.gov While these are not direct analogues of this compound, the findings underscore the importance of the methoxy group in the interaction with key dopamine and serotonin receptors. The 5-HT₃ receptor, a ligand-gated ion channel, is another important target in the central and peripheral nervous systems, involved in conditions like nausea and vomiting. nih.gov While direct studies on this compound are limited, the investigation of benzoxazole and benzimidazole derivatives as 5-HT₃ receptor antagonists highlights the therapeutic potential of targeting this receptor with structurally related compounds. nih.govresearchgate.net

Table 1: Interaction of Methoxy-Containing Analogues with Neurological Receptors

| Compound/Analogue Class | Receptor Target(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin (5-OMe-BPAT) Analogs | Dopamine D₂A, D₃, Serotonin 5-HT₁A | High binding affinity | nih.gov |

| (R)-5-methoxy-2-(propylamino)tetralin Derivatives | Dopamine D₂A | Antagonists or inverse agonists | nih.gov |

| Benzoxazole Derivatives | Serotonin 5-HT₃ | Agonistic effect on gastrointestinal motility | nih.gov |

| Benzimidazole Derivatives (e.g., KB-R6933) | Serotonin 5-HT₃ | Potent and selective antagonism | researchgate.net |

Influence on Metabolic Pathways

The anticancer effects of certain analogues are often rooted in their ability to interfere with critical metabolic and signaling pathways that cancer cells exploit for their growth and survival. One such crucial pathway is the PI3K/AKT/mTOR cascade, which is frequently dysregulated in various cancers, including colorectal cancer.

A notable analogue, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as compound 49), has been shown to exert its cytotoxic effects on colorectal cancer cells by modulating this very pathway. nih.govnih.govacs.orgmpu.edu.mo Western blot analysis has indicated that compound 49 impacts the PI3K/AKT/mTOR signaling pathway in HCT116 and Caco-2 colorectal cancer cells. nih.govnih.gov This modulation is a key mechanism behind its observed anticancer activities, including the induction of apoptosis and inhibition of cell proliferation. nih.govnih.gov

Similarly, the natural flavonoid 5-methoxyflavanone (B39959) (5-MF) has been found to induce autophagy in HCT116 human colon cancer cells through the ERK signaling pathway. nih.govcolab.ws This indicates that methoxy-containing compounds can influence multiple signaling pathways that are central to cell metabolism, survival, and death.

Table 2: Influence of Analogues on Metabolic and Signaling Pathways

| Compound | Cell Line(s) | Pathway(s) Affected | Outcome | Reference(s) |

|---|---|---|---|---|

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | HCT116, Caco-2 | PI3K/AKT/mTOR | Cytotoxicity, Apoptosis | nih.govnih.govacs.orgmpu.edu.mo |

| 5-Methoxyflavanone (5-MF) | HCT116 | ERK Signaling | Induction of autophagy | nih.govcolab.ws |

Anti-Inflammatory and Antioxidant Potential

Derivatives of methoxybenzoic acid have demonstrated notable anti-inflammatory and antioxidant properties. Inflammation and oxidative stress are interconnected processes implicated in a wide range of chronic diseases.

Research has shown that 2-Hydroxy-4-methoxy benzoic acid can protect the liver from carbon tetrachloride-induced toxicity in rats through both anti-inflammatory and antioxidant mechanisms. nih.gov Its protective effects were evidenced by the restoration of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6 to normal levels. nih.gov Another compound, Methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate, isolated from Jerusalem artichoke, has been found to suppress the inflammatory response in macrophages and adipocytes, suggesting its potential in mitigating adipose tissue inflammation. nih.gov

The antioxidant activity of phenolic acid derivatives is closely linked to the number and position of hydroxyl and methoxy groups on the benzene (B151609) ring. researchgate.netnih.gov Studies on various p-hydroxybenzoic acid derivatives have investigated their ability to scavenge free radicals. nih.gov The presence of a methoxy group generally enhances the antioxidant activity of phenolic acids. nih.gov This is attributed to the electron-donating nature of the methoxy group, which can stabilize the resulting phenoxyl radical after hydrogen donation. The structure-activity relationship studies reveal that the antioxidant capacity is influenced by factors like electronic phenomena and hydrogen bonding capabilities. nih.gov Specifically, compounds with more methoxyl groups tend to have higher antioxidant activity. nih.gov

Table 3: Anti-Inflammatory and Antioxidant Activities of Methoxybenzoate Derivatives

| Compound/Derivative Class | Activity | Key Findings | Reference(s) |

|---|---|---|---|

| 2-Hydroxy-4-methoxy benzoic acid | Anti-inflammatory, Antioxidant | Restored levels of inflammatory cytokines (TNF-α, IL-6, etc.) | nih.gov |

| Methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate | Anti-inflammatory | Suppressed inflammatory response in macrophages and adipocytes | nih.gov |

| p-Hydroxybenzoic acid derivatives with methoxy groups | Antioxidant | Methoxy groups generally enhance free radical scavenging activity | researchgate.netnih.govnih.gov |

| Polymethoxyflavonoids (PMFs) | Anti-inflammatory, Antioxidant | Control intracellular redox imbalance associated with inflammation | mdpi.com |

Antitumor and Anticancer Activity Research

The structural motif of this compound is found in various compounds that have been scrutinized for their potential as anticancer agents. The research has focused on their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with the cell division cycle.

Inhibition of Colony Formation in Cancer Cell Lines (e.g., HCT-116 cells)

A key indicator of a compound's anticancer potential is its ability to inhibit the clonogenic survival of cancer cells. Several analogues have shown significant activity in this regard, particularly against the human colorectal cancer cell line HCT-116.

The neocryptolepine (B1663133) analogue, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49), has demonstrated a potent ability to inhibit the formation of colonies in both HCT116 and Caco-2 colorectal cancer cells. nih.govnih.govacs.org This inhibition of colony formation suggests that the compound effectively curtails the ability of single cancer cells to proliferate and form new tumors. nih.gov Another compound, 5-methoxyflavanone (5-MF), also inhibited the growth and clonogenicity of HCT116 cells. nih.govcolab.ws These findings highlight the potential of these methoxy-containing structures to suppress tumor growth and progression.

Table 4: Inhibition of Colony Formation by Analogues

| Compound | Cell Line | Effect | Reference(s) |

|---|---|---|---|

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | HCT116, Caco-2 | Inhibition of colony formation | nih.govnih.govacs.org |

| 5-Methoxyflavanone (5-MF) | HCT116 | Inhibition of growth and clonogenicity | nih.govcolab.ws |

Induction of Apoptosis in Cancer Cells

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Research has shown that several analogues of this compound can trigger this process in cancer cells.

For instance, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49) was found to induce apoptosis in colorectal cancer HCT116 and Caco-2 cells. nih.govnih.gov This apoptotic induction is associated with the promotion of reactive oxygen species and a reduction in the mitochondrial membrane potential. nih.govnih.gov Similarly, 5-methoxyflavanone (5-MF) was observed to increase the cleavage of caspase-2 and -7, which are key executioner enzymes in the apoptotic cascade, leading to apoptosis in HCT116 cells. nih.gov These findings demonstrate the capability of these compounds to eliminate cancer cells by activating their intrinsic suicide programs.

Table 5: Induction of Apoptosis by Analogues

| Compound | Cell Line(s) | Mechanism/Effect | Reference(s) |

|---|---|---|---|

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | HCT116, Caco-2 | Promotes reactive oxygen species, reduces mitochondrial membrane potential | nih.govnih.gov |

| 5-Methoxyflavanone (5-MF) | HCT116 | Increased cleavage of caspase-2 and -7 | nih.gov |

Impact on Cell Cycle Regulation

Disruption of the cell cycle is another effective strategy for combating cancer. By arresting cancer cells at specific checkpoints, their proliferation can be halted, often leading to cell death.

The analogue 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49) has been shown to arrest the cell cycle of HCT116 and Caco-2 cells at the G2/M phase. nih.govnih.govacs.org Flow cytometry analysis revealed that treatment with this compound led to a significant, concentration-dependent increase in the percentage of cells in the G2/M phase. acs.org Specifically, in HCT116 cells, the proportion of cells in the G2/M phase increased from 15.21% to 82.53% after treatment. acs.org

Likewise, 5-methoxyflavanone (5-MF) was found to induce cell cycle arrest at the G2/M phase in HCT116 human colon cancer cells. nih.gov This effect was associated with the activation of DNA damage responses, including the accumulation of p53 and the phosphorylation of checkpoint proteins. nih.gov This ability to interfere with cell cycle progression further underscores the antitumor potential of these methoxy-containing compounds.

Table 6: Impact of Analogues on Cell Cycle Regulation

| Compound | Cell Line(s) | Effect on Cell Cycle | Key Observation | Reference(s) |

|---|---|---|---|---|

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | HCT116, Caco-2 | Arrest at G2/M phase | Increase in G2/M cell population from 15.21% to 82.53% in HCT116 | nih.govnih.govacs.org |

| 5-Methoxyflavanone (5-MF) | HCT116 | Arrest at G2/M phase | Activation of DNA damage response pathways | nih.gov |

Identification of Potential Pharmacophore Targets

While direct studies identifying specific pharmacophore targets for this compound are limited, research into its analogues and related benzamide structures provides insight into potential biological targets. The core structure of this compound is a recurring motif in molecules designed to interact with various receptors and enzymes.

Analogues of this compound have been investigated for a range of biological activities. For instance, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide, a derivative, has demonstrated anti-inflammatory, analgesic, anticonvulsant, and neuroprotective properties. smolecule.com Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and prostaglandins, while its analgesic action involves the opioid system. smolecule.com The anticonvulsant activity is linked to the inhibition of voltage-gated calcium channels. smolecule.com

Furthermore, the broader class of benzamide derivatives, to which this compound belongs, has been studied for interactions with targets like dopamine receptors. nih.gov The structural backbone of this compound is also present in compounds developed as tyrosine kinase inhibitors, specifically targeting Bruton's tyrosine kinase (BTK), which is crucial in B-cell malignancies and autoimmune diseases. google.com Although this does not confirm direct activity, it highlights the potential of this chemical scaffold to be adapted for such targets. There is currently no direct evidence linking this compound to HIF-1α, tubulin, HK-2, or PFK inhibition in the available scientific literature.

Precursor Role in Pharmaceutical Development

This compound and its parent acid, 2-methoxy-5-methylbenzoic acid, are valuable starting materials and intermediates in the synthesis of a variety of pharmaceutical agents. lookchem.com Their chemical structure provides a versatile scaffold for building more complex molecules with therapeutic applications.

The most prominent role of this chemical family is in the synthesis of substituted benzamide antipsychotics. A closely related analogue, Methyl 2-methoxy-5-sulfamoylbenzoate, is a key intermediate in the production of Sulpiride and its active enantiomer, Levosulpiride. allhdi.comguidechem.comgoogle.comindiamart.com The synthesis typically involves the reaction of Methyl 2-methoxy-5-sulfamoylbenzoate with (S)-1-ethyl-2-aminomethylpyrrolidine. allhdi.comguidechem.com Various synthetic methodologies have been developed to improve the yield and purity of these antipsychotic drugs, often starting from precursors like 2-methoxy-5-sulfamoylbenzoic acid, which is then esterified. google.comgoogleapis.comgoogle.com

Similarly, the synthesis of Amisulpride, another important antipsychotic, involves intermediates derived from a related benzoic acid structure. One synthetic route for Amisulpride starts with 4-amino-salicylic acid, which undergoes methylation to produce methyl 4-amino-2-methoxybenzoate, a compound structurally similar to this compound. google.comgoogleapis.com Subsequent steps lead to the formation of 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid, a key precursor that is then condensed with 1-ethyl-2-aminomethyl pyrrolidine (B122466) to yield Amisulpride. google.comscispace.comresearchgate.netchemicalbook.com

Table 1: Synthesis of Antipsychotic Drugs

| Antipsychotic Drug | Key Intermediate |

| Sulpiride | Methyl 2-methoxy-5-sulfamoylbenzoate |

| Levosulpiride | Methyl 2-methoxy-5-sulfamoylbenzoate |

| Amisulpride | 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid |

The utility of this compound and its derivatives extends to the development of anticoagulants. While specific examples are not as prevalent as for antipsychotics, the underlying benzoic acid structure is a common feature in various anticoagulant agents. The adaptability of the functional groups on the benzene ring allows for the creation of molecules that can interact with key components of the coagulation cascade. Further research is needed to fully elucidate the specific roles and potential of this compound in the synthesis of novel anticoagulants.

This compound has been explicitly used in the development of inhibitors for the Hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication. In a patented synthesis, 2-hydroxy-5-methylbenzoic acid is methylated using methyl iodide to produce this compound. google.com This compound then serves as a building block for more complex molecules designed to inhibit the HCV polymerase. google.com This application underscores the value of the methoxy and methyl substitutions on the benzoate ring in creating a scaffold suitable for antiviral drug design.

The structural framework of this compound is relevant to the synthesis of potential treatments for neurodegenerative disorders. For instance, 2-methoxy-5-methylbenzoic acid has been used in the preparation of cyclopentylbenzamide derivatives, which are under investigation for their potential in treating psychotic and cognitive disorders, including those associated with neurodegenerative diseases like Alzheimer's. google.com Additionally, derivatives such as N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide have shown neuroprotective effects in preclinical studies, suggesting a potential therapeutic avenue for neurodegenerative conditions. smolecule.com

While direct synthesis of current oral hypoglycemic agents from this compound is not widely documented, the benzoic acid moiety is a key structural feature of the meglitinide (B1211023) class of antidiabetic drugs. These drugs stimulate insulin (B600854) secretion from the pancreas. The potential for 2-methoxy-5-methylbenzoic acid and its derivatives to serve as precursors for novel oral hypoglycemic agents remains an area for further exploration, given the chemical similarities to existing therapeutic classes.

Scaffold Design for Bioactive Molecules

The benzoate scaffold, characterized by a benzene ring attached to a carboxylic acid ester, is a privileged structure in medicinal chemistry. Its synthetic tractability and the ability to introduce diverse substituents at various positions make it an ideal starting point for the design of novel bioactive molecules. This compound, with its specific substitution pattern, offers a unique three-dimensional arrangement of functional groups—a methoxy group, a methyl group, and a methyl ester—that can be tailored for interaction with biological targets.

Researchers have utilized similar substituted benzoate scaffolds to develop potent therapeutic agents. For instance, the 2,5-substituted benzoic acid framework has been instrumental in the design of dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. This scaffold allows for the precise positioning of substituents to occupy key hydrophobic pockets and form crucial hydrogen bond interactions within the target proteins.

Furthermore, analogues of this compound have been investigated for their potential as anticancer agents. One such analogue, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has demonstrated significant cytotoxicity against breast cancer cell lines by targeting microtubules. oncotarget.com This highlights the potential of the substituted benzoate moiety to serve as a core structure for the development of new microtubule-targeting agents. The strategic placement of substituents on the benzoate ring is crucial for achieving the desired biological activity.

Another related structure, ethyl 4-[(4-methylbenzyl)oxy] benzoate, has shown promising anticancer activity with minimal toxicity to host cells, suggesting the therapeutic potential of this class of compounds.

The following table provides examples of bioactive analogues based on a substituted benzoate scaffold.

| Compound Name | Biological Activity |

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Anticancer (Microtubule Targeting Agent) |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | Anticancer |

| 2,5-substituted benzoic acid derivatives | Dual inhibitors of Mcl-1 and Bfl-1 anti-apoptotic proteins |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological efficacy. For this compound and its analogues, SAR studies focus on how modifications to the substituents on the benzene ring affect their pharmacological properties.

The nature and position of substituents on the benzoate ring play a critical role in determining the biological activity of this class of compounds. For example, in the case of the anticancer agent MBIC, the presence and position of the fluoro and hydroxyl groups on the phenyl ring attached to the benzimidazole core are critical for its potent activity against breast cancer cells. The IC50 value of MBIC against the MCF-7 breast cancer cell line was found to be 0.73 ± 0.0 μM, while against the more aggressive MDA-MB-231 cell line, the IC50 was 20.4 ± 0.2 μM. oncotarget.com This difference in efficacy underscores the influence of the cellular context and the specific substitutions on the molecule's activity.

The table below presents the in vitro cytotoxicity of MBIC against different cell lines.

| Cell Line | Description | IC50 (μM) |

| MCF-7 | Non-aggressive breast cancer | 0.73 ± 0.0 |

| MDA-MB-231 | Aggressive breast cancer | 20.4 ± 0.2 |

| L-cells | Normal fibroblast | 59.6 ± 2.5 |

Studies on other benzoate derivatives have also highlighted the importance of substituent effects. For instance, research on a series of 6-methoxy benzamides as D2 receptor antagonists has shown that variations in the substituents on the benzamide ring significantly impact their binding affinity. nih.gov

The physicochemical properties of a molecule, such as its lipophilicity and the electronic effects of its substituents, are key determinants of its biological activity. Lipophilicity, often expressed as logP, influences a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Electron-withdrawing or electron-donating groups can alter the electron density of the aromatic ring, thereby affecting binding interactions and reactivity.

In a study evaluating the cytotoxicity of methyl benzoate, a simpler analogue lacking the methoxy and methyl groups of the target compound, the half-lethal concentration (LC50) was determined for several human cell lines. nih.gov The LC50 values were found to be 5.4 mM for HEK293 (human embryonic kidney cells) and 6.1 mM for SH-SY5Y (neuroblastoma cells), indicating modest toxicity. nih.gov These values provide a baseline for understanding the impact of additional substitutions on the benzoate ring.

The following table shows the cytotoxicity of Methyl Benzoate in different human cell lines.

| Cell Line | Cell Type | LC50 (mM) |

| HEK293 | Human Embryonic Kidney | 5.4 |

| SH-SY5Y | Neuroblastoma | 6.1 |

Quantitative Structure-Activity Relationship (QSAR) studies on various classes of compounds containing the methoxybenzoate scaffold have aimed to correlate these physicochemical properties with biological activity. nih.govnih.govscirp.org For example, a QSAR study on 6-methoxy benzamide derivatives used artificial neural networks and multiple linear regressions to predict their D2 receptor antagonistic activity based on various molecular descriptors. nih.gov Such models can help in the rational design of new analogues with improved potency and selectivity by predicting the effect of different substituents on lipophilicity and electronic properties.

Applications of Methyl 2 Methoxy 5 Methylbenzoate in Chemical Synthesis and Industry

Building Block in Complex Organic Synthesis

The reactivity of the aromatic ring and the functional groups of methyl 2-methoxy-5-methylbenzoate make it a valuable starting material or intermediate in the synthesis of a variety of complex organic molecules.

This compound is utilized as a precursor in multi-step synthetic pathways to generate more complex molecules. While specific examples of its direct use in the synthesis of highly advanced organic molecules are not extensively detailed in publicly available literature, its structural motifs are present in various complex natural products and designed molecules. Its derivatives, such as methyl 2-methoxy-5-sulfamoylbenzoate, are important intermediates in the synthesis of pharmaceuticals. google.comsigmaaldrich.com This related compound is crucial in the production of antipsychotic drugs like Sulpiride. google.com The synthesis of such derivatives highlights the utility of the core structure of this compound in creating molecules with significant biological activity.

While direct application of this compound in commercially available agrochemicals is not prominently documented, its structural analogs, such as other substituted benzoates, are known to be intermediates in the synthesis of pesticides and herbicides. The functional groups present in this compound are common in agrochemical design, suggesting its potential as a scaffold or intermediate. For instance, related benzoic acid esters are used in the development of new crop protection agents. The synthesis of complex molecules from simpler, functionalized building blocks like this compound is a fundamental strategy in the agrochemical industry.

In the field of materials science, organic molecules with specific functional groups are often used as monomers or additives to create polymers and other materials with desired properties. While direct applications of this compound in materials science are not widely reported, its structure suggests potential utility. For example, the aromatic ring can impart thermal stability and rigidity to a polymer backbone, while the ester and methoxy (B1213986) groups can influence solubility and adhesion properties. Related compounds, such as 2,5-dimethoxybenzaldehyde, which shares a similar substitution pattern, are used as intermediates for developing agents in photography and as additives in electroplating baths. google.com

Role in Dye and Pigment Production

The production of organic dyes and pigments often involves the chemical modification of aromatic compounds. epa.gov While there is no direct evidence of this compound being a primary component in common dyes, its derivatives could potentially serve as intermediates. The general process for creating many dyes and pigments involves introducing substituents onto an aromatic ring, which can then be further reacted to produce a chromophore. epa.gov A related compound, 5-Amino-2-methoxy-benzoic acid methyl ester, which could be synthesized from a derivative of this compound, is noted for its application in the production of dyes. chemimpex.com

Flavor and Fragrance Industry Applications (as a related compound/intermediate)

In the flavor and fragrance industry, esters of benzoic acid are known for their aromatic properties. scentspiracy.com While this compound itself is not listed as a common fragrance ingredient, structurally similar compounds are widely used. For example, methyl benzoate (B1203000) is used in perfumery for its floral and fruity notes. scentspiracy.comgoogle.com Furthermore, a computational prediction model suggests a high probability of fragrance use for the isomeric compound, methyl 5-methoxy-2-methylbenzoate. epa.gov

A key intermediate that can be synthesized from related precursors is 2,5-Dimethyl-p-anisaldehyde, which is used in chemical synthesis studies that can be relevant to the fragrance industry. chemicalbook.comfinetechnology-ind.com This aldehyde possesses a distinct aroma and is a valuable component in creating certain scent profiles. The synthesis of such aldehydes often involves the modification of substituted benzene (B151609) rings, a role for which this compound could be a suitable starting material.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 63113-79-1 |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| Boiling Point | 124-131 °C at 22 mmHg |

| Density | 1.1281 g/mL at 25 °C |

Source: sigmaaldrich.com

Table 2: Related Compounds and their Applications

| Compound Name | CAS Number | Application |

| Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 | Intermediate for antipsychotic drugs like Sulpiride. google.comsigmaaldrich.com |

| 5-Amino-2-methoxy-benzoic acid methyl ester | Not available | Used in pharmaceuticals, organic synthesis, and dye production. chemimpex.com |

| 2,5-dimethoxybenzaldehyde | 93-02-7 | Intermediate for developing agents in photography and textile dyes. google.com |

| Methyl Benzoate | 93-58-3 | Fragrance chemical with ylang-ylang, orange flower, and grape notes. scentspiracy.comgoogle.com |

| 2,5-Dimethyl-p-anisaldehyde | 6745-75-1 | Used in chemical synthesis, potentially for fragrances. chemicalbook.comfinetechnology-ind.com |

Analytical Method Development and Quality Control

Development of Analytical Methods for Detection and Quantification

A variety of analytical techniques can be employed for the detection and quantification of Methyl 2-methoxy-5-methylbenzoate. The selection of a specific method depends on the sample matrix, the required sensitivity, and the purpose of the analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods due to their specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the purity assessment and quantification of this compound. A typical HPLC method would involve a reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For similar compounds like Methyl 2-methoxy-5-sulfamoylbenzoate, successful separations have been achieved using a mobile phase of water and methanol (B129727). guidechem.comgoogle.comgoogle.com Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits maximum absorbance, such as 240 nm. guidechem.comgoogle.com

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound's boiling point of 124-131 °C at 22 mmHg makes it suitable for GC analysis. sigmaaldrich.com The choice of the column's stationary phase is critical for achieving good resolution from potential impurities.

Below is a table summarizing typical analytical methods:

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Typical Application |

| HPLC | C18 Reversed-Phase | Water/Methanol or Acetonitrile (B52724) Gradient | UV-Vis (e.g., 240 nm) | Purity testing, Quantification |

| GC | Phenyl-methylpolysiloxane | Helium or Nitrogen | FID or MS | Volatile impurity analysis, Quantification |

| NMR | - | Deuterated Solvents (e.g., CDCl₃) | ¹H and ¹³C Nuclei Detection | Structural elucidation, Identification |

| FTIR | - | - | IR Absorption | Functional group identification |

Impurity Profiling and Byproduct Identification

Impurity profiling is a critical aspect of quality control, ensuring that the level of any unwanted chemical species is below a specified limit. These impurities can originate from the synthesis process (byproducts) or from the degradation of the final compound.